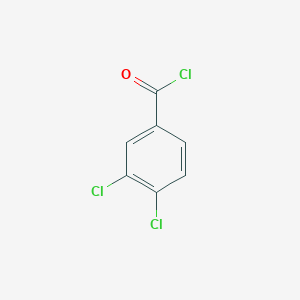

3,4-Dichlorobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXNOVCTHUBABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062793 | |

| Record name | Benzoyl chloride, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3024-72-4 | |

| Record name | 3,4-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3024-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003024724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dichlorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY2S6RQL6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dichlorobenzoyl chloride, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its core characteristics, experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior to support advanced research and development.

Core Chemical and Physical Properties

This compound is a white to yellowish crystalline solid that is sensitive to moisture.[1][2][3] It is a reactive acyl chloride, making it a versatile reagent in organic synthesis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3024-72-4[1][2][5] |

| Molecular Formula | C₇H₃Cl₃O[1][5] |

| Molecular Weight | 209.46 g/mol [1][2][5] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)Cl |

| InChI Key | VTXNOVCTHUBABW-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to yellowish crystalline low melting solid[1][2] |

| Melting Point | 30-33 °C[1][2][3] |

| Boiling Point | 242 °C[1][3] |

| Density | Approximately 1.5078 g/cm³[2][3] |

| Flash Point | 142 °C (288 °F)[2][3] |

| Solubility | Soluble in chloroform; Insoluble in water[2][6] |

| Stability | Stable under normal temperatures and pressures; Moisture sensitive[6] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.

Synthesis of this compound

This compound is typically prepared by the reaction of 3,4-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride.[1][4]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3,4-dichlorobenzoic acid.

-

Addition of Reagent: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear to pale yellow liquid, which solidifies upon cooling.

Key Reactions and Applications

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2][6]

A notable application of this compound is in the Arndt-Eistert reaction to produce 3,4-dichlorophenylacetic acid.[2][4] This reaction extends the carbon chain of the carboxylic acid by one methylene (B1212753) group.

Protocol:

-

Diazoketone Formation: Dissolve this compound in an inert solvent (e.g., diethyl ether). Cool the solution in an ice bath and slowly add a solution of diazomethane (B1218177) in the same solvent until the yellow color of diazomethane persists. Stir the reaction mixture at 0 °C for 1-2 hours.

-

Wolff Rearrangement: In a separate flask, prepare a suspension of a catalyst, typically silver(I) oxide or silver benzoate, in water or an alcohol. Add the previously prepared diazoketone solution dropwise to the heated catalyst suspension (typically 50-70 °C). The rearrangement is often accompanied by the evolution of nitrogen gas.

-

Work-up: After the addition is complete and gas evolution has ceased, cool the reaction mixture. If the reaction was performed in water, acidify the solution and extract the product with an organic solvent. If an alcohol was used, the resulting ester can be isolated by removing the solvent and purifying by chromatography or distillation. For the free acid, the ester can be subsequently hydrolyzed.

This compound can be used in Friedel-Crafts acylation reactions to introduce the 3,4-dichlorobenzoyl group onto an aromatic ring.

Protocol:

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in a dry, non-polar solvent (e.g., dichloromethane).

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of this compound in the same solvent. Then, add the aromatic substrate dropwise.

-

Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

As a typical acyl chloride, this compound readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively.

Protocol for Amide Synthesis:

-

Reaction Setup: Dissolve an amine in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) along with a base (e.g., triethylamine (B128534) or pyridine, 1.1-1.5 equivalents) to neutralize the HCl byproduct.

-

Addition of Acyl Chloride: Cool the solution in an ice bath and add a solution of this compound dropwise.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.

Visualizing Chemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key chemical transformations and experimental workflows involving this compound.

Caption: Synthesis of this compound.

Caption: Arndt-Eistert synthesis workflow.

References

An In-depth Technical Guide to 3,4-Dichlorobenzoyl Chloride (CAS: 3024-72-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoyl chloride, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and explores the biological signaling pathways of one of its prominent derivatives, the anti-epileptic drug Lamotrigine (B1674446).

Core Properties of this compound

This compound is a white to yellowish crystalline solid at room temperature. It is a reactive acyl chloride that is sensitive to moisture. The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3024-72-4 | [1][2] |

| Molecular Formula | C₇H₃Cl₃O | [1][2] |

| Molecular Weight | 209.46 g/mol | [1] |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 30-33 °C | |

| Boiling Point | ~242 °C | |

| Purity | >97% | [2] |

Synthesis and Reactions

This compound is a versatile reagent primarily used in nucleophilic acyl substitution reactions.[3] It serves as a precursor for the synthesis of various organic compounds, including other chemical intermediates and active pharmaceutical ingredients.[4]

Synthesis of this compound

A common method for the preparation of this compound is the reaction of 3,4-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5]

Experimental Protocol: Synthesis of this compound

This is a generalized procedure and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3,4-dichlorobenzoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask.

-

Reaction: Heat the mixture to reflux and maintain for a period of 3-4 hours.[5] The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation.

-

Purification: The resulting crude this compound can be purified by vacuum distillation.

Caption: Synthesis of this compound.

Arndt-Eistert Homologation

This compound is a key starting material for the Arndt-Eistert synthesis, a method for the one-carbon homologation of carboxylic acids.[6][7][8] This reaction is instrumental in producing 3,4-dichlorophenylacetic acid. The process involves the reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., water) and a metal catalyst (e.g., silver oxide) to yield the homologous carboxylic acid.[6][7][8]

Experimental Protocol: Arndt-Eistert Synthesis of 3,4-Dichlorophenylacetic Acid

This is a generalized procedure and requires appropriate safety precautions for handling diazomethane.

-

Diazoketone Formation: Dissolve this compound in an inert solvent. Add an excess of diazomethane solution at a low temperature (e.g., 0 °C). The reaction is typically rapid. Two equivalents of diazomethane are required to neutralize the HCl produced.[9]

-

Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide in water.

-

Reaction: Gently warm the mixture to initiate the Wolff rearrangement. The rearrangement is characterized by the evolution of nitrogen gas.

-

Work-up: Once the reaction is complete, the silver catalyst is removed by filtration. The filtrate is then acidified and extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield 3,4-dichlorophenylacetic acid, which can be further purified by recrystallization.

Caption: Arndt-Eistert Synthesis Workflow.

Application in Drug Development: Synthesis of Lamotrigine

This compound is a precursor in the synthesis of Lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[10] The synthesis involves the conversion of this compound to 2,3-dichlorobenzoyl cyanide, which is then reacted with aminoguanidine (B1677879) to form the final triazine ring structure of Lamotrigine.[11][12][13]

Experimental Protocol: Synthesis of Lamotrigine (Generalized)

-

Cyanation: 2,3-Dichlorobenzoyl chloride is reacted with a cyanide source, such as cuprous cyanide, to form 2,3-dichlorobenzoyl cyanide.[11][13]

-

Condensation and Cyclization: The 2,3-dichlorobenzoyl cyanide is then condensed with aminoguanidine bicarbonate in an acidic medium.[13] The resulting intermediate undergoes in-situ cyclization upon heating in an alcoholic solvent with a base to yield crude Lamotrigine.[13]

-

Purification: The crude product is purified by recrystallization.

Caption: Lamotrigine Synthesis Pathway.

Biological Signaling Pathways of Lamotrigine

While this compound itself is a synthetic intermediate, its derivative, Lamotrigine, has well-documented effects on neuronal signaling pathways, which are central to its therapeutic action. The primary mechanism of Lamotrigine involves the modulation of voltage-gated ion channels and the inhibition of excitatory neurotransmitter release.[14][15][16]

Lamotrigine is known to block voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of the excitatory neurotransmitter glutamate.[14][15][16] It also has effects on voltage-gated calcium channels.[17][18] By inhibiting these channels, Lamotrigine reduces neuronal hyperexcitability, which is a key factor in both epileptic seizures and the mood instability of bipolar disorder.[16] Additionally, some studies suggest that Lamotrigine may enhance the release of the inhibitory neurotransmitter GABA.[14]

Caption: Mechanism of Action of Lamotrigine.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed. Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthetic routes, and the biological activities of its derivatives is crucial for researchers and developers in these fields. The information provided in this guide serves as a comprehensive resource for professionals working with this important compound.

References

- 1. scbt.com [scbt.com]

- 2. 150230250 [thermofisher.cn]

- 3. This compound|97%|CAS 3024-72-4 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. mansapublishers.com [mansapublishers.com]

- 13. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]

- 14. psychscenehub.com [psychscenehub.com]

- 15. droracle.ai [droracle.ai]

- 16. What is the mechanism of Lamotrigine? [synapse.patsnap.com]

- 17. ClinPGx [clinpgx.org]

- 18. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dichlorobenzoyl Chloride: Molecular Structure, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoyl chloride (CAS No: 3024-72-4), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its molecular structure, physicochemical properties, synthesis protocols, and significant chemical reactions. Spectroscopic data, safety and handling procedures, and experimental workflows are presented to support its application in research and development.

Introduction

This compound is an acyl chloride derivative of benzoic acid, characterized by the presence of two chlorine atoms on the benzene (B151609) ring at positions 3 and 4, and a chlorocarbonyl group.[1] Its chemical formula is C₇H₃Cl₃O.[1][2][3] This compound serves as a highly reactive and versatile building block in organic synthesis.[1][4] Its utility is most pronounced in acylation, esterification, and amidation reactions, which are fundamental to the construction of complex molecular architectures. Notably, it is a key precursor in the synthesis of the anticonvulsant drug Lamotrigine and is used in the Arndt-Eistert reaction to produce 3,4-dichlorophenylacetic acid.[4][5] This guide aims to provide a detailed technical resource for professionals utilizing this compound in their research.

Molecular Structure and Physicochemical Properties

This compound typically appears as a white to yellowish crystalline solid with a low melting point.[4][5] It is sensitive to moisture and reacts violently with water.[6][7] A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3024-72-4 | [2][5] |

| Molecular Formula | C₇H₃Cl₃O | [2][3][8] |

| Molecular Weight | 209.46 g/mol | [2][3][8] |

| IUPAC Name | This compound | [9] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5] |

| Melting Point | 30-33 °C | [3][4] |

| Boiling Point | 242 °C | [4] |

| SMILES | ClC(=O)c1ccc(Cl)c(Cl)c1 | [3][9] |

| InChI Key | VTXNOVCTHUBABW-UHFFFAOYSA-N | [3][9][10] |

Experimental Protocols

Synthesis of this compound

A standard and widely referenced method for the preparation of this compound is the reaction of 3,4-Dichlorobenzoic acid with thionyl chloride (SOCl₂).[4][5]

Objective: To synthesize this compound from 3,4-Dichlorobenzoic acid.

Materials:

-

3,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

A few drops of N,N-Dimethylformamide (DMF) (catalyst)

-

Anhydrous toluene (B28343) (for azeotropic removal of SOCl₂)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a fume hood, place 3,4-Dichlorobenzoic acid into a dry round-bottom flask.

-

Add an excess of thionyl chloride (typically 2-3 molar equivalents).

-

Add a catalytic amount (1-2 drops) of DMF to the mixture.

-

Equip the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

-

Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. The solid reactant will gradually dissolve.

-

Maintain the reflux for 2-4 hours or until the gas evolution ceases, indicating the completion of the reaction.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Anhydrous toluene can be added and co-evaporated to ensure complete removal.[11]

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.[12]

Spectroscopic Analysis

Characterization of the synthesized this compound is typically performed using NMR, IR, and Mass Spectrometry.[10][13]

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.[10][13]

-

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.[14]

-

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons.[10]

Protocol for Infrared (IR) Spectroscopy:

-

Since the compound is a low-melting solid, the IR spectrum can be obtained as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).

-

For a thin film, gently melt a small amount of the sample and press it between two salt plates.

-

Place the sample in the IR spectrometer and acquire the spectrum.

-

A strong absorption band is expected in the region of 1750-1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.

Protocol for Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of three chlorine atoms.

Key Reactions and Applications

This compound is a key intermediate in multi-step organic syntheses.

Arndt-Eistert Synthesis

One of the notable applications of this compound is its use in the Arndt-Eistert method to synthesize 3,4-Dichlorophenylacetic Acid.[4][5] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) group.

Caption: Arndt-Eistert synthesis of 3,4-Dichlorophenylacetic Acid.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It causes severe skin burns and eye damage (H314).[15][16] It may also be corrosive to metals (H290).[16] The substance reacts violently with water and is moisture-sensitive.[1][6] Contact with water can liberate toxic gas.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[15] All handling should be performed in a well-ventilated area or a chemical fume hood.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong bases, and alcohols.[6][15] It is recommended to store under an inert gas atmosphere.[16]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move the person to fresh air.[15] In all cases of exposure, seek immediate medical attention.[6][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS # 3024-72-4, this compound - chemBlink [ww.chemblink.com]

- 3. This compound [stenutz.eu]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 3024-72-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. scbt.com [scbt.com]

- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 12. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 13. This compound(3024-72-4) 1H NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. echemi.com [echemi.com]

- 16. tcichemicals.com [tcichemicals.com]

3,4-Dichlorobenzoyl chloride synthesis from 3,4-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid, a critical transformation in the production of various pharmaceuticals and agrochemicals. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a valuable reactive intermediate in organic synthesis. Its bifunctional nature, featuring a reactive acyl chloride group and a dichlorinated aromatic ring, makes it a key building block for a diverse range of complex molecules. The most common and efficient laboratory-scale synthesis of this compound involves the direct conversion of 3,4-dichlorobenzoic acid using a chlorinating agent. This guide will focus on two prevalent methods: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthetic Methodologies

The conversion of 3,4-dichlorobenzoic acid to its corresponding acyl chloride is a standard and widely practiced organic transformation. The selection of the chlorinating agent can be influenced by factors such as reaction conditions, desired purity, and scale of the synthesis.

Thionyl Chloride Method

Reaction with thionyl chloride is a classic and cost-effective method for preparing acyl chlorides. The reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

Oxalyl Chloride Method

The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to the thionyl chloride method. This reaction can often be performed at room temperature in an inert solvent such as dichloromethane (B109758) (DCM). The reaction with oxalyl chloride is known for its high efficiency and the production of volatile byproducts (CO, CO₂, and HCl), which also facilitates product isolation.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound from 3,4-dichlorobenzoic acid.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

-

3,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene (B28343), optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Gas trap (for SO₂ and HCl)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap containing a sodium hydroxide (B78521) solution to the top of the condenser to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: To the flask, add 3,4-dichlorobenzoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 molar equivalents) to the flask. The thionyl chloride can be used as the solvent, or an inert solvent like toluene can be added.

-

Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution. A typical reflux time is 2-4 hours.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Protocol 2: Synthesis using Oxalyl Chloride and DMF

Materials:

-

3,4-Dichlorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert gas supply (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an inlet for inert gas.

-

Charging the Flask: Add 3,4-dichlorobenzoic acid and anhydrous dichloromethane to the flask.

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (typically 1-2 drops) to the stirred suspension.

-

Addition of Oxalyl Chloride: Cool the flask in an ice bath (0 °C). Add oxalyl chloride (typically 1.5-2.0 molar equivalents) dissolved in anhydrous dichloromethane dropwise from the addition funnel to the stirred suspension over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

-

Work-up and Purification: Once the reaction is complete, remove the solvent and any remaining volatile byproducts by rotary evaporation under reduced pressure to obtain the crude this compound. The product is often of high purity and can be used directly for subsequent reactions, or it can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride/DMF Method |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | None typically required | N,N-Dimethylformamide (DMF) |

| Solvent | Excess SOCl₂ or inert solvent (e.g., toluene) | Anhydrous Dichloromethane (DCM) |

| Molar Ratio (Acid:Reagent) | 1 : 2-5 | 1 : 1.5-2.0 |

| Reaction Temperature | Reflux (typically 79 °C for neat SOCl₂) | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours | 1-3 hours |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Purification | Vacuum Distillation | Rotary Evaporation / Vacuum Distillation |

| Reported Yield | Typically high | Typically high |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Safety Considerations

-

Both thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

The reactions produce corrosive gases (HCl, SO₂). A gas trap is essential to prevent their release into the atmosphere.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

This compound is moisture-sensitive and will hydrolyze back to the carboxylic acid. All glassware should be thoroughly dried, and anhydrous solvents should be used where specified.

Conclusion

The synthesis of this compound from 3,4-dichlorobenzoic acid is a straightforward and efficient process that can be achieved through well-established methods. The choice between thionyl chloride and oxalyl chloride will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this important chemical intermediate for their downstream applications.

An In-depth Technical Guide to the Thionyl Chloride-Mediated Synthesis of 3,4-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid utilizing thionyl chloride. This transformation is a fundamental and widely employed reaction in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical intermediates. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data.

Reaction Overview

The conversion of 3,4-dichlorobenzoic acid to this compound is a classic example of an acyl chloride formation reaction. Thionyl chloride (SOCl₂) serves as an efficient chlorinating agent, converting the carboxylic acid into the more reactive acyl chloride. The reaction proceeds readily, driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product.

Quantitative Data

The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 207-209 | - |

| This compound | C₇H₃Cl₃O | 209.46 | 30-33 | 242 |

While a specific yield for the synthesis of this compound was not found in the immediate literature, yields for analogous reactions, such as the synthesis of 3,5-dichlorobenzoyl chloride, are reported to be high, in the range of 91.4%.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 3,4-dichlorobenzoic acid and thionyl chloride. This protocol is based on established methods for the synthesis of similar acyl chlorides.

Materials:

-

3,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Gas trap (for HCl and SO₂ byproducts)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichlorobenzoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask. A common molar ratio is 2 equivalents of thionyl chloride for every 1 equivalent of the carboxylic acid. The reaction can also be run using thionyl chloride as the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reflux temperature will be determined by the boiling point of thionyl chloride (76 °C) or the chosen solvent. Allow the reaction to proceed for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to handle the corrosive and toxic vapors appropriately.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction that distills at the appropriate boiling point.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This procedure should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The gaseous byproducts (HCl and SO₂) are corrosive and toxic. A gas trap containing a sodium hydroxide (B78521) solution should be used to neutralize these gases.

Spectroscopic Data

The successful synthesis of this compound can be confirmed by various spectroscopic methods.

| Spectroscopy | Characteristic Peaks |

| IR (Infrared) | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1770-1800 cm⁻¹. |

| ¹H NMR (Proton NMR) | The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum. |

| ¹³C NMR (Carbon NMR) | The carbonyl carbon will show a characteristic resonance in the downfield region of the spectrum, typically around 168-172 ppm. The aromatic carbons will appear in the 120-140 ppm range. |

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Caption: Mechanism of Acyl Chloride Formation.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Experimental Synthesis Workflow.

Synthesis of 3,4-Dichlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid utilizing oxalyl chloride. The document provides a comprehensive overview of the reaction, including detailed experimental protocols, reaction mechanisms, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its reactive acyl chloride functionality allows for the facile introduction of the 3,4-dichlorobenzoyl moiety into various molecular scaffolds. The conversion of 3,4-dichlorobenzoic acid to its corresponding acyl chloride is a fundamental transformation. While several chlorinating agents can be employed, the use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a preferred method due to its mild reaction conditions and the formation of volatile byproducts, which simplifies purification.[1][2]

Reaction Overview

The synthesis involves the reaction of 3,4-dichlorobenzoic acid with oxalyl chloride in an inert solvent, such as dichloromethane (B109758) (DCM). The reaction is catalyzed by a small amount of N,N-dimethylformamide (DMF).[1][3] The catalyst reacts with oxalyl chloride to form a Vilsmeier-type intermediate, which is the active chlorinating agent. This intermediate then reacts with the carboxylic acid to generate the acyl chloride, regenerating the catalyst in the process.[4][5] The byproducts of the primary reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are gaseous and are easily removed from the reaction mixture.[4]

Reaction Scheme:

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3,4-Dichlorobenzoic acid (Molecular Weight) | 191.01 g/mol | |

| Oxalyl chloride (Molecular Weight) | 126.93 g/mol | [2] |

| Product | ||

| This compound (Molecular Weight) | 209.46 g/mol | [6][7] |

| Appearance | White to yellowish crystalline solid or liquid | [6][7] |

| Melting Point | 30-33 °C | [7] |

| Boiling Point | 242 °C | [8] |

| Reaction Conditions & Yield | ||

| Solvent | Dichloromethane (DCM) | [1][9] |

| Catalyst | N,N-Dimethylformamide (DMF) | [1][3] |

| Reaction Temperature | 20 °C | [9] |

| Reaction Time | 12 hours | [9] |

| Reported Yield | up to 100% | [9] |

| Purity | >98.0% (GC) | [10] |

Experimental Protocol

This protocol is based on established procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and catalytic DMF.[1][9][10]

Materials:

-

3,4-Dichlorobenzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3,4-dichlorobenzoic acid.

-

Solvent Addition: Add anhydrous dichloromethane to dissolve the starting material.

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops) to the stirred solution.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise via a dropping funnel over a period of 15-30 minutes. Vigorous gas evolution (CO, CO2, HCl) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (around 20 °C) and stir for 12 hours.[9] The progress of the reaction can be monitored by TLC or by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator. The crude this compound is obtained as a residue.

-

Purification (if necessary): The crude product is often of high purity and can be used directly in subsequent steps.[10] If further purification is required, distillation under reduced pressure can be performed.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the catalytic cycle for the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and DMF.

References

- 1. This compound|97%|CAS 3024-72-4 [benchchem.com]

- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. 3 4 Dichlorobenzoyl Chloride Latest Price Exporter [cartelinternational.com]

- 8. Page loading... [wap.guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Mechanism of 3,4-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzoyl chloride is a versatile chemical intermediate of significant importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its reactivity is primarily characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the core reactivity and mechanisms of this compound, focusing on three key transformations: Friedel-Crafts acylation, amide synthesis, and ester synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Introduction

This compound (C₇H₃Cl₃O) is a white to yellowish crystalline solid with a molecular weight of 209.46 g/mol .[1] It is a derivative of benzoic acid and belongs to the acyl chloride class of organic compounds. The presence of two chlorine atoms on the benzene (B151609) ring and the highly reactive acyl chloride functional group makes it a valuable building block in organic synthesis. This guide will delve into the fundamental reactions of this compound, providing researchers and drug development professionals with the necessary technical information for its effective utilization.

Core Reactivity and Mechanisms

The primary reactions of this compound—Friedel-Crafts acylation, amidation, and esterification—all hinge on the principle of nucleophilic acyl substitution at the carbonyl carbon. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. In the case of this compound, this reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acyl chloride.

The mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic compound.

Mechanism of Friedel-Crafts Acylation:

Caption: Mechanism of Friedel-Crafts Acylation.

Quantitative Data for Friedel-Crafts Acylation:

| Arene Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Anisole (B1667542) | Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 | >95 | |

| Anisole | FeCl₃·6H₂O | TAAIL | 60 | 2 | 97 | [2] |

| Benzene | AlCl₃ | Benzene | 80 | - | High | [3] |

| Naphthalene derivative | AlCl₃ | - | - | - | High | [4] |

| Phenol (B47542) | AlCl₃ | None | - | 0.08-0.17 | 72-96 | [5] |

Experimental Protocol: Synthesis of (4-methoxyphenyl)(3,4-dichlorophenyl)methanone

-

Reaction Setup: To a solution of anisole (1 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) (3 mL), add copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.1 mmol).

-

Addition of Acyl Chloride: Add this compound (1.1 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at 80°C for 1 hour.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Amide Synthesis

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of 3,4-dichlorobenzamides. The reaction proceeds via a nucleophilic acyl substitution mechanism and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanism of Amide Synthesis (Schotten-Baumann conditions):

Caption: Mechanism of Amide Synthesis.

Quantitative Data for Amide Synthesis:

| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline Derivatives | - | Methanol | Room Temp | 0.5-0.75 | High | [6] |

| p-Substituted Anilines | ZnCl₂ | - | 200-230 | - | 25-40 | [7] |

| N-Benzylethylamine | Triethylamine (B128534) | Dichloromethane (B109758) | - | - | High | [8] |

Experimental Protocol: Synthesis of N-Benzyl-3,4-dichlorobenzamide

-

Reaction Setup: Dissolve benzylamine (B48309) (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Addition of Acyl Chloride: Cool the solution in an ice bath. Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Ester Synthesis

This compound readily reacts with alcohols and phenols to form the corresponding esters. This reaction, a form of nucleophilic acyl substitution, is often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the HCl produced.

Mechanism of Ester Synthesis:

Caption: Mechanism of Ester Synthesis.

Quantitative Data for Ester Synthesis:

| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Phenol | NaOH | Water | - | - | 79.8 | [9] |

| Substituted Phenols | AlCl₃ | None | - | 5-10 | 72-96 | [5] |

| Phenol | - | Dichloromethane/aq. NaOH | 0 | 5 | ~100 | [1] |

Experimental Protocol: Synthesis of Phenyl 3,4-dichlorobenzoate

-

Reaction Setup: Dissolve phenol (2.0 g) in 15 mL of 10% aqueous sodium hydroxide solution in a conical flask.

-

Addition of Acyl Chloride: Add this compound (1.1 equivalents) in small portions to the vigorously stirred solution. Keep the flask cooled in an ice bath.

-

Reaction Conditions: Continue shaking the mixture until the smell of the acyl chloride disappears.

-

Work-up and Purification: Filter the solid precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol (B145695). The crude product can be purified by recrystallization from ethanol to yield white crystals.[9][10]

Logical Relationships and Experimental Workflow

The synthesis of various derivatives from this compound follows a logical workflow based on the principles of nucleophilic acyl substitution. The choice of nucleophile dictates the class of compound synthesized.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis. Its ability to readily undergo Friedel-Crafts acylation, amidation, and esterification makes it an essential precursor for a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity and the underlying mechanisms, as detailed in this guide, is crucial for designing efficient and high-yielding synthetic routes. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dichlorobenzoyl Chloride

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dichlorobenzoyl chloride, a chemical intermediate of significant interest in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a compound with the molecular formula C₇H₃Cl₃O. At room temperature, it can present as a white to yellow or colorless to yellow fused solid or liquid melt[1]. Its appearance may also be described as a crystalline low melting solid[2][3].

The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

| Physical Property | Value | Source |

| Melting Point | 28.5-37.5 °C | Thermo Scientific Chemicals[1] |

| 30-33 °C (lit.) | ChemicalBook[4], Guidechem[5], Cartel International[6] | |

| 32 °C | Stenutz[7] | |

| 30 °C | Tokyo Chemical Industry | |

| Boiling Point | 242 °C (lit.) | ChemicalBook[2][4], Guidechem[5], Cartel International[6], Tokyo Chemical Industry |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the melting and boiling points of this compound are not available in the public domain from the cited sources, this section outlines the standard methodologies employed for such characterizations in chemical research.

Melting Point Determination:

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a narrow range. The most common laboratory method is using a melting point apparatus.

-

Capillary Method: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. This tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. The apparatus often includes a magnifying lens and a light source to aid in observing the melting process.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Distillation Method: For a substance like this compound, which has a relatively high boiling point, simple or fractional distillation is the standard method for determining the boiling point at atmospheric pressure. The compound is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer. The recorded temperature at which the liquid boils and condenses is the boiling point. For high boiling point substances, vacuum distillation may be employed to lower the boiling point and prevent decomposition.

Illustrative Experimental Workflow

While this compound is not typically involved in complex biological signaling pathways, the following diagram illustrates a generalized workflow for the determination of a compound's melting point, a fundamental procedure in chemical characterization.

References

- 1. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 3024-72-4 [chemicalbook.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 3024-72-4 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 3 4 Dichlorobenzoyl Chloride Latest Price Exporter [cartelinternational.com]

- 7. This compound [stenutz.eu]

In-Depth Technical Guide on the Solubility of 3,4-Dichlorobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorobenzoyl chloride in organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture, quantitative solubility data is scarce in publicly available literature. This guide compiles the available qualitative information, presents data on structurally similar compounds to infer solubility trends, and provides a detailed experimental protocol for the safe and accurate determination of its solubility.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3024-72-4 |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 30-33 °C |

| Boiling Point | ~242 °C |

| Key Characteristics | Moisture-sensitive; reacts with water and other protic solvents. |

Solubility Profile

Direct quantitative solubility data for this compound is limited. However, based on its chemical structure as an acyl chloride and available qualitative information, a general solubility profile can be established. Acyl chlorides are typically soluble in a range of aprotic organic solvents and react with protic solvents.

Qualitative Solubility of this compound and Structurally Similar Compounds

The following table summarizes the available qualitative solubility information for this compound and its structural analogs. This comparative data can be used to estimate its behavior in various solvent systems.

| Solvent | This compound | Benzoyl Chloride | 2,4-Dichlorobenzoyl Chloride | 3,5-Dichlorobenzoyl Chloride |

| Water | Insoluble (reacts) | Reacts | Reacts | Reacts |

| Chloroform | Soluble | Soluble | Soluble in most organic solvents | Not specified |

| Ether | Not specified | Soluble | Soluble | Soluble |

| Benzene | Not specified | Soluble | Soluble | Soluble |

| Toluene | Not specified | Not specified | Soluble | Soluble |

| Acetone | Not specified | Easily soluble | Not specified | Not specified |

| Acetonitrile | Not specified | Slightly soluble | Not specified | Not specified |

| Alcohols (e.g., Ethanol) | Reacts | Reacts | Reacts | Reacts |

Note: The term "soluble" in this context is qualitative and indicates that the compound is likely to dissolve to a useful extent for synthetic applications. "Reacts" indicates that the solvent is not suitable for determining physical solubility due to chemical reaction.

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a modified isothermal shake-flask method under anhydrous conditions is recommended for accurate solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile, ethyl acetate)

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk line or glove box

-

Oven-dried glassware (vials with PTFE-lined septa, syringes, volumetric flasks)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Gas-tight syringes and needles

-

Syringe filters (PTFE, 0.22 µm)

-

Appropriate analytical instrumentation (e.g., HPLC-UV, GC-FID)

Procedure

-

Preparation of Materials:

-

Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas or in a desiccator.

-

Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).

-

-

Preparation of Saturated Solution (under inert atmosphere):

-

In a glove box or under a positive pressure of inert gas, add a precisely weighed excess amount of this compound to a tared, dry vial.

-

Using a gas-tight syringe, add a known volume of the anhydrous solvent to the vial.

-

Seal the vial with a PTFE-lined septum and cap.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a syringe filter.

-

Immediately transfer the filtered solution into a pre-weighed volumetric flask and dilute with the same anhydrous solvent to a known final volume.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or GC-FID with an appropriate internal or external standard).

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Safety Precautions

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Due to its reactivity with water, avoid all contact with moisture.

-

Quench all waste containing this compound carefully with a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or an alcohol) before disposal.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Safe Handling and Use of 3,4-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling procedures, and experimental protocols for the effective and safe use of 3,4-Dichlorobenzoyl chloride in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Properties

This compound is a white to yellowish crystalline solid that is primarily used as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Its reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage to prevent hazardous situations.[4][5]

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 3024-72-4 | [2][6] |

| Molecular Formula | C₇H₃Cl₃O | [7] |

| Molecular Weight | 209.46 g/mol | [2][7] |

| Appearance | White to yellowish crystalline solid | [1][2] |

| Melting Point | 30-33 °C | [1][2][7] |

| Boiling Point | 242 °C | [1][7] |

| Density | ~1.5078 g/cm³ | [2][7] |

| Flash Point | 142 °C (288 °F) | [2][7] |

| Solubility | Soluble in chloroform; reacts with water | [2][5] |

| Sensitivity | Moisture sensitive | [4][5][7] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][6] It is also harmful if swallowed or inhaled.[6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Data sourced from multiple safety data sheets.[4][6][8]

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, appropriate personal protective equipment must be worn at all times.

| PPE | Specification |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[4][6] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or neoprene), a flame-resistant lab coat, and closed-toe shoes.[4][6] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the substance outside of a certified chemical fume hood or in case of a spill.[4][6] |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Safe Handling Workflow

Caption: General workflow for safely handling this compound.

Storage Requirements

Store this compound in a tightly sealed, compatible container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and alcohols.[4][6] The storage area should be a designated corrosives cabinet.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. For a small spill, trained personnel wearing appropriate PPE can proceed with cleanup. For large spills, contact your institution's emergency response team.

Caption: Spill cleanup workflow for this compound.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Always perform a thorough risk assessment and consult your institution's safety guidelines before starting any new procedure.

Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of an aromatic compound using this compound and a Lewis acid catalyst.

Caption: Experimental workflow for a Friedel-Crafts acylation reaction.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., aluminum chloride, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of the Lewis acid. Following this, add the aromatic substrate (1.0 equivalent), also dissolved in the anhydrous solvent, dropwise to the reaction mixture.

-

Reaction: After the additions are complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for the required time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol: Esterification of an Alcohol

This protocol outlines the formation of an ester from an alcohol and this compound.

Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine (B128534), 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add this compound (1.05 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous salt.

-

Purification: Filter and concentrate the organic layer. Purify the crude ester by column chromatography or distillation.

Protocol: Amidation of an Amine

This protocol describes the synthesis of an amide from a primary or secondary amine and this compound.

Methodology:

-

Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.1-2.2 equivalents) in an anhydrous aprotic solvent. Cool the solution to 0°C.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0°C for a period and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Work-up: Add water to the reaction mixture and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (to remove excess amine and base), water, and brine. Dry the organic layer over an anhydrous salt.

-

Purification: Filter, concentrate, and purify the crude amide by recrystallization or column chromatography.

Protocol: Quenching of Unreacted this compound

It is crucial to safely quench any unreacted this compound at the end of a reaction. This can be achieved by slowly adding a nucleophilic quenching agent.

Methodology:

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Quenching: Slowly and carefully add a quenching agent such as water, a saturated solution of sodium bicarbonate, or an alcohol (e.g., methanol (B129727) or isopropanol) to the stirred reaction mixture. The addition should be done dropwise to control the exothermic reaction and any gas evolution (in the case of bicarbonate).

-

Stirring: Continue to stir the mixture for a period after the addition is complete to ensure all the acyl chloride has reacted.

-

Work-up: Proceed with the standard work-up procedure for your reaction.

Protocol: Decontamination of Glassware

Glassware that has been in contact with this compound should be decontaminated promptly.

Methodology:

-

Initial Rinse: In a fume hood, carefully rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the residual chemical.

-

Quenching Rinse: Rinse the glassware with a small amount of a quenching solution, such as a dilute solution of sodium bicarbonate or an alcohol, to react with any remaining traces of the acyl chloride.

-

Wash: Wash the glassware thoroughly with laboratory detergent and water.

-

Final Rinse: Rinse the glassware with deionized water and allow it to dry completely.

Disposal Considerations

All waste materials containing this compound or its reaction byproducts must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Collect all waste in a designated, properly labeled, and sealed container.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional protocols. The user is solely responsible for all safety precautions and for complying with all applicable laws and regulations.

References

An In-depth Technical Guide to the Material Safety of 3,4-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3,4-Dichlorobenzoyl chloride (CAS No: 3024-72-4), a crucial reagent in organic synthesis, particularly in the pharmaceutical industry. The following sections detail its properties, hazards, and the requisite safety protocols for its handling and use in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a white to yellowish crystalline solid that is sensitive to moisture.[1][2][3] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O[4] |

| Molecular Weight | 209.46 g/mol [2] |

| Appearance | White to yellow crystalline solid[1][2] |

| Melting Point | 30-33 °C[1][2][3][4] |

| Boiling Point | 242 °C[1][3][4] |

| Density | Approximately 1.5078 g/cm³[2][4] |

| Flash Point | 142 °C (288 °F)[2][4] |

| Solubility | Soluble in chloroform; reacts with water[2][3] |